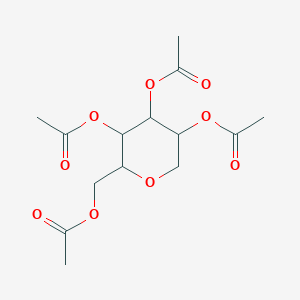

2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol

Descripción general

Descripción

1,5-Anhydro-d-glucitol, tetra-O-acetyl- is a synthetic derivative of 1,5-anhydro-d-glucitol. It is a tetra-acetylated form, meaning it has four acetyl groups attached to its structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C₁₄H₂₀O₉, and it has a molecular weight of 332.3032 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Anhydro-d-glucitol, tetra-O-acetyl- can be synthesized through the acetylation of 1,5-anhydro-d-glucitol. The process involves the reaction of 1,5-anhydro-d-glucitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of 1,5-anhydro-d-glucitol, tetra-O-acetyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

1,5-Anhydro-d-glucitol, tetra-O-acetyl- undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,5-anhydro-d-glucitol.

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used to replace the acetyl groups.

Major Products Formed

Hydrolysis: 1,5-Anhydro-d-glucitol.

Oxidation: Oxidized derivatives of 1,5-anhydro-d-glucitol.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

In biological research, 2,3,4,6-Tetra-O-acetyl-1,5-Anhydro-D-mannitol is employed in studies related to carbohydrate metabolism and enzyme interactions. Its unique acetylation pattern enhances solubility and reactivity, making it an effective substrate in enzymatic reactions .

Medicine

The compound has been investigated for its potential in drug development:

- Targeting Glucose Transporters : It shows promise in targeting glucose transporters on cancer cells, which could lead to new therapeutic strategies for cancer treatment.

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 50 µM/CFU.

- Antitumor Activity : In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| H1299 | 30 |

| H460 | 35 |

These findings indicate its potential as a lead candidate for developing new anticancer agents.

Study on Mycobacterium tuberculosis

In laboratory settings where macrophages were infected with Mtb and treated with varying concentrations of this compound, results showed a statistically significant reduction in viable bacilli within treated macrophages compared to untreated controls (p < 0.005). This highlights the compound's potential as an adjunct therapy in tuberculosis treatment.

Evaluation Against Cancer Cell Lines

A series of experiments conducted on human lung cancer cell lines demonstrated dose-dependent cytotoxicity. The structural diversity of derivatives from this compound allows for tailored activity against different cancer types.

Mecanismo De Acción

The mechanism of action of 1,5-anhydro-d-glucitol, tetra-O-acetyl- involves its interaction with specific molecular targets. In the context of cancer research, it selectively binds to glucose transporters on the surface of cancer cells, thereby inhibiting their glucose uptake and growth. This selective binding is attributed to the structural similarity of the compound to glucose, allowing it to compete with glucose for transporter binding sites.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-galactitol

- 2,6-Anhydro-L-gulitol peracetate

- Polygalitol tetraacetate

- 1,5-Anhydroglucitol D-tetraacetate

Uniqueness

1,5-Anhydro-d-glucitol, tetra-O-acetyl- is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to selectively target glucose transporters on cancer cells sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol (CAS No. 13121-61-4) is a carbohydrate derivative that has garnered attention for its potential biological activities. This compound is synthesized from D-mannitol and is characterized by its four acetyl groups attached to the hydroxyl groups of the mannitol structure. Its unique chemical properties make it a subject of interest in pharmacological research, particularly for its antimicrobial and antitumor activities.

- Molecular Formula : C14H20O9

- Molecular Weight : 332.31 g/mol

- Structure : The compound features a mannitol backbone with acetyl groups that enhance its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis (Mtb), it demonstrated a minimum inhibitory concentration (MIC) of 50 µM/CFU, indicating potent bactericidal effects against this pathogen . The compound's activity was enhanced when compared to its deacetylated analogues, which required higher concentrations to achieve similar effects.

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, modifications to the acetyl groups have been found to influence the cytotoxicity against human lung cancer cells significantly . The structural diversity of derivatives from this compound allows for tailored activity against different cancer types.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other carbohydrate derivatives, it may interfere with the synthesis of bacterial cell walls.

- Modulation of Signaling Pathways : It has been suggested that this compound can influence various signaling pathways involved in inflammation and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.

Study on Mycobacterium tuberculosis

In a controlled laboratory setting, macrophages were infected with Mtb and treated with varying concentrations of this compound. Results showed a statistically significant reduction in viable bacilli within macrophages treated with the compound compared to untreated controls (p < 0.005). The study highlighted the compound's potential as an adjunct therapy in tuberculosis treatment .

Evaluation Against Cancer Cell Lines

A series of experiments were conducted on human lung cancer cell lines where this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined for each cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| H1299 | 30 |

| H460 | 35 |

These results indicate that the compound could serve as a lead candidate for developing new anticancer agents .

Propiedades

IUPAC Name |

(3,4,5-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHEXUWXLOVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310806 | |

| Record name | 1,5-Anhydro-d-glucitol, tetra-O-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13121-61-4 | |

| Record name | NSC231899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anhydro-d-glucitol, tetra-O-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.